Quinoline sulfate

Catalog No.
S8518053
CAS No.
530-66-5
M.F
C9H9NO4S
M. Wt
227.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline sulfate

CAS Number

530-66-5

Product Name

Quinoline sulfate

IUPAC Name

hydrogen sulfate;quinolin-1-ium

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

InChI

InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4)

InChI Key

WSZKUEZEYFNPID-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O

Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992)

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[NH+]2.OS(=O)(=O)[O-]

Description

Quinoline sulfate appears as white to grayish-white or light brown crystalline powder. Sensitive to light.

Source

[1] (limitations of ionic liquids can be found here )

  • Antimicrobial Properties: Some quinoline derivatives possess antimicrobial properties. Researchers might investigate if quinoline sulfate exhibits similar properties against bacteria or fungi. This exploration could involve testing its efficacy against various microbial strains and evaluating its potential as a disinfectant or preservative [2].

Source

[2] (examples of quinoline derivatives with antimicrobial properties )

  • Organic Synthesis: Quinoline is a valuable building block for organic synthesis due to its reactive aromatic ring. Researchers might explore the use of quinoline sulfate as a starting material for the synthesis of novel quinoline-based compounds with specific functionalities. These functionalities could be beneficial for applications in drug discovery, materials science, or other fields [3].

Quinoline sulfate is a chemical compound derived from quinoline, which is a heterocyclic aromatic organic compound with the molecular formula C9H7NC_9H_7N. Quinoline itself is characterized by a fused benzene and pyridine ring structure, making it a significant compound in organic chemistry. Quinoline sulfate typically appears as a white to grayish-white or light brown crystalline powder and is slightly soluble in water. It behaves as an acid, neutralizing bases to generate heat, although less than the neutralization of inorganic acids .

, primarily due to its acidic nature:

  • Neutralization Reactions: It reacts with bases to form salts and water, releasing heat.
  • Electrophilic Substitution: Quinoline derivatives can undergo electrophilic substitution reactions at the 5 and 8 positions of the quinoline ring under vigorous conditions.
  • Oxidation and Reduction: Quinoline can be oxidized to quinoline-N-oxide or reduced to tetrahydroquinoline using suitable reagents .

Quinoline and its derivatives exhibit significant biological activities. Many quinoline derivatives are known for their pharmacological properties, including antimalarial, antibacterial, and antifungal effects. Notable examples include quinine, chloroquine, and primaquine, which are used in treating malaria. The biological activities are often attributed to the nitrogen atom in the pyridine ring, which can interact with biological targets such as enzymes and receptors .

Quinoline sulfate can be synthesized through several methods:

  • Skraup Synthesis: This method involves heating aniline with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene). The reaction is exothermic and typically requires careful control to avoid violent reactions .
  • Friedländer Synthesis: This method involves the condensation of ortho-amino benzaldehyde with acetaldehyde in an alkaline medium to produce quinoline derivatives .
  • Knorr Quinoline Synthesis: Involves the condensation of aniline with beta-ketoesters under acidic conditions .

These methods highlight the versatility of quinoline synthesis and its derivatives.

Quinoline sulfate has various applications:

  • Pharmaceuticals: It serves as a precursor for numerous drugs, particularly antimalarials.
  • Dyes: Quinoline derivatives are used in dye production due to their vibrant colors.
  • Corrosion Inhibitors: Some quinolinium compounds derived from quinoline are employed as corrosion inhibitors in industrial applications .

Studies on quinoline sulfate's interactions often focus on its reactivity with biological systems and other chemicals. Its ability to neutralize bases suggests potential applications in buffering systems in biochemical assays. Additionally, research indicates that quinoline compounds can interact with metal ions, enhancing their chelating properties which are beneficial in various biochemical processes .

Several compounds share structural similarities with quinoline sulfate. Here are some notable examples:

CompoundStructureUnique Features
IsoquinolineFused benzene and pyridineExhibits different pharmacological properties
PyridineSingle nitrogen in a six-membered ringLess complex than quinoline; used as a solvent
ChloroquineQuinoline derivativeAntimalarial drug with specific therapeutic uses
8-HydroxyquinolineHydroxy-substituted quinolineKnown for chelating metal ions

Quinoline sulfate is unique due to its specific sulfate group that enhances its acidic properties compared to other similar compounds. Its distinct reactivity profile allows it to serve specialized functions in both organic synthesis and biological applications .

Physical Description

Quinoline sulfate appears as white to grayish-white or light brown crystalline powder. Sensitive to light.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

227.02522894 g/mol

Monoisotopic Mass

227.02522894 g/mol

Heavy Atom Count

15

Melting Point

325 to 327 °F (NTP, 1992)

Related CAS

54957-90-3
530-66-5

Dates

Modify: 2023-11-23

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